

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)benzaldehyde

Cat. No.: B1334187

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This guide provides a comprehensive overview of the synthesis of **4-(3-methylphenyl)benzaldehyde**, a valuable biaryl intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-methylphenylboronic acid and 4-bromobenzaldehyde. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a complete spectroscopic characterization of the target compound.

Reaction Scheme

The synthesis proceeds through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.^{[1][2]}

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 3-methylphenylboronic acid and 4-bromobenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful synthesis of **4-(3-methylphenyl)benzaldehyde**. The expected yield is based on similar Suzuki-Miyaura coupling reactions reported in the literature.

Parameter	Value	Reference
Reactants		
4-Bromobenzaldehyde	1.0 equiv	[3]
3-Methylphenylboronic acid	1.05 - 1.2 equiv	[3]
Catalyst System		
Palladium(II) Acetate (Pd(OAc) ₂)	0.003 equiv	[3]
Triphenylphosphine (PPh ₃)	0.009 equiv	[3]
Base		
Sodium Carbonate (Na ₂ CO ₃)	1.2 equiv (2M aq. solution)	[3]
Solvent System		
1-Propanol / Water	~5:2 (v/v)	[3]
Reaction Conditions		
Temperature	Reflux (~97-100 °C)	[3]
Reaction Time	45 - 60 minutes	[3]
Expected Yield	85 - 95%	[3]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

- 4-Bromobenzaldehyde
- 3-Methylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)

- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- 1-Propanol
- Deionized water
- Ethyl acetate
- Hexanes
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Activated carbon (e.g., Darco G-60)
- Celite

Equipment:

- Three-necked round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Nitrogen inlet
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum filtration
- Apparatus for flash column chromatography

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv), 3-methylphenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to dissolve the solids.
- **Addition of Reagents:** To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), a 2M aqueous solution of sodium carbonate (1.2 equiv), and deionized water.
- **Reaction:** Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[3]
- **Workup:** After the reaction is complete, cool the mixture and add deionized water. Stir the mixture open to the atmosphere for approximately 2.5 hours while it cools to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- **Extraction:** Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution, followed by saturated brine.
- **Decolorization and Drying:** Transfer the organic solution to an Erlenmeyer flask and add activated carbon. Stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 15 minutes.
- **Purification:** Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Final Purification:** Purify the crude **4-(3-methylphenyl)benzaldehyde** by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3] The pure product is typically a pale yellow solid.[3]

Physicochemical and Spectroscopic Data

Property	Value
Chemical Formula	C ₁₄ H ₁₂ O
Molecular Weight	196.25 g/mol
Appearance	Pale yellow solid
Melting Point	Not available (expected to be similar to 4-biphenylcarboxaldehyde, 58-59 °C[3])
CAS Number	400744-83-4

Infrared (IR) Spectroscopy:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2920, 2850	Medium	Methyl C-H stretch
~2820, 2720	Medium	Aldehyde C-H stretch
~1700	Strong	Aldehyde C=O stretch
~1600, 1480	Medium-Strong	Aromatic C=C stretch

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.05	s	1H	-CHO
7.95	d, J = 8.0 Hz	2H	Ar-H (ortho to CHO)
7.70	d, J = 8.0 Hz	2H	Ar-H (meta to CHO)
7.40 - 7.20	m	4H	Ar-H (m-tolyl group)
2.42	s	3H	-CH ₃

Note: The predicted ^1H NMR spectrum is based on the analysis of structurally similar compounds.^[4]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
192.1	C=O (aldehyde)
147.0	Ar-C (quaternary)
140.0	Ar-C (quaternary)
138.5	Ar-C (quaternary)
135.5	Ar-C (quaternary)
130.2	Ar-CH
129.8	Ar-CH
129.0	Ar-CH
128.0	Ar-CH
127.5	Ar-CH
124.5	Ar-CH
21.5	$-\text{CH}_3$

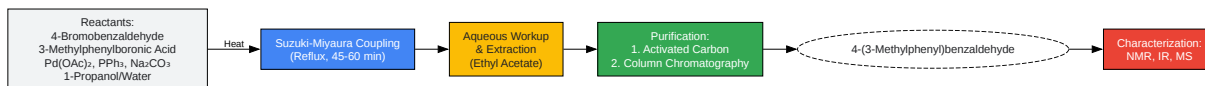
Note: The predicted ^{13}C NMR spectrum is based on the analysis of structurally similar compounds.

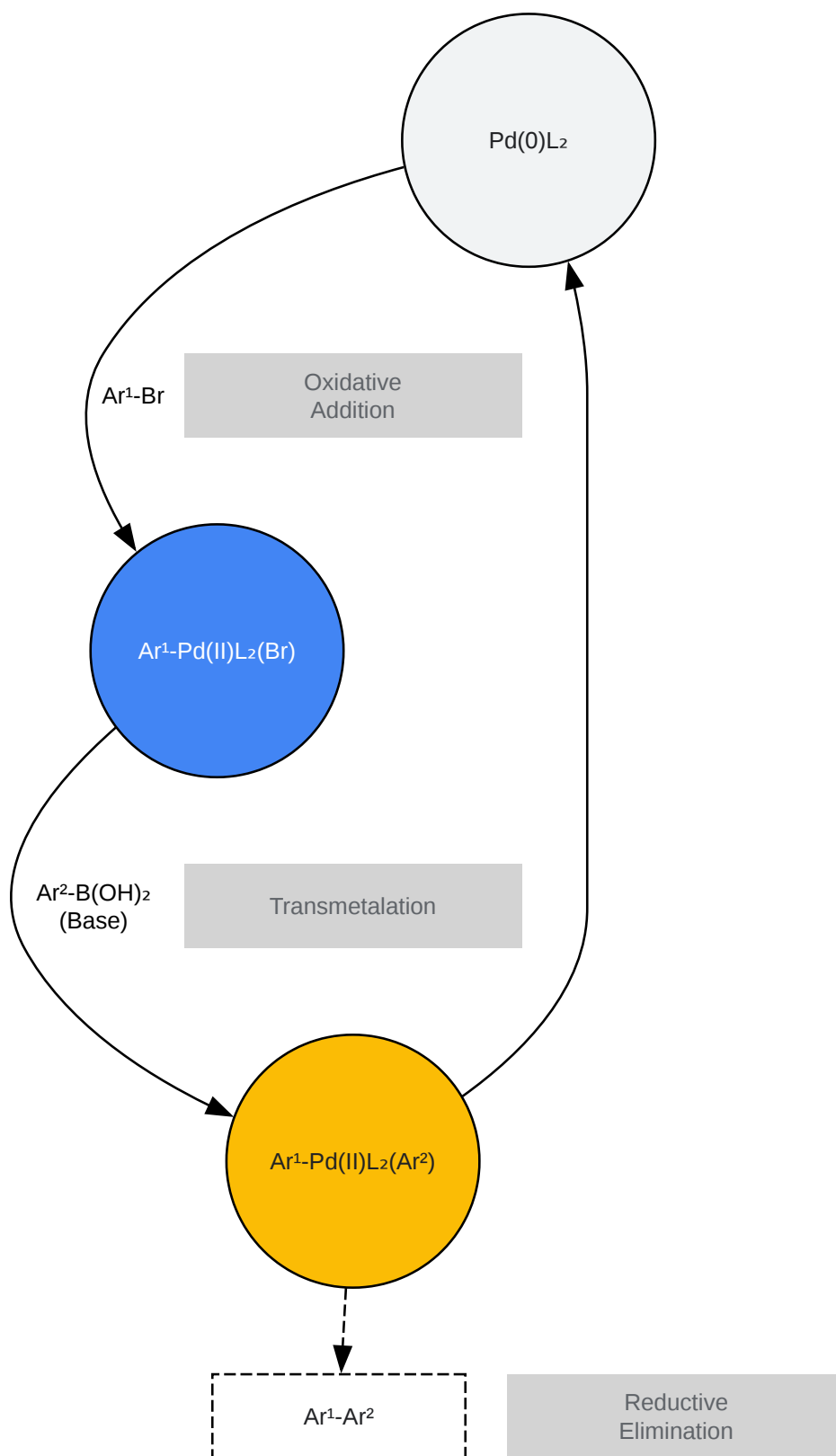
Mass Spectrometry (MS):

m/z	Interpretation
196	$[M]^+$
195	$[M-H]^+$
167	$[M-CHO]^+$
152	$[M-CHO-CH_3]^+$

Visualizations

Experimental Workflow





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